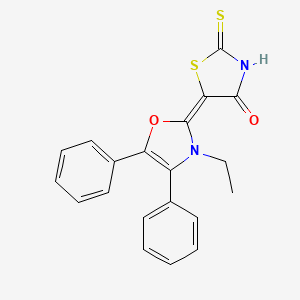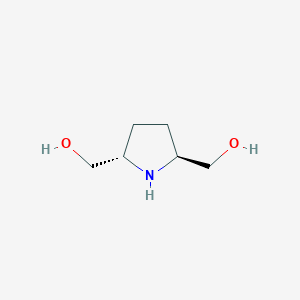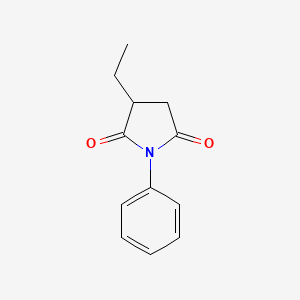
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide is a chemical compound with a complex structure that includes a quinoline moiety, a cyano group, and a methoxybenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The cyano group is introduced through a nucleophilic substitution reaction, and the methoxybenzamide group is attached via an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Skraup synthesis and automated systems for the amide coupling reactions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide involves its interaction with molecular targets such as DNA and proteins. The quinoline core can intercalate into DNA, disrupting its structure and function. The cyano group can form hydrogen bonds with amino acid residues in proteins, affecting their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide
- N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-3,5-dimethoxybenzamide
- Methyl 4-[[2-(3-cyano-6-methylquinolin-2-yl)sulfanylacetyl]amino]benzoate
Uniqueness
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxybenzamide group, in particular, enhances its solubility and bioavailability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
606105-50-4 |
|---|---|
Fórmula molecular |
C21H20N4O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H20N4O2/c1-14-7-8-18-15(11-14)12-16(13-22)20(25-18)23-9-10-24-21(26)17-5-3-4-6-19(17)27-2/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
SCPUDQXWLQPGAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC=CC=C3OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)


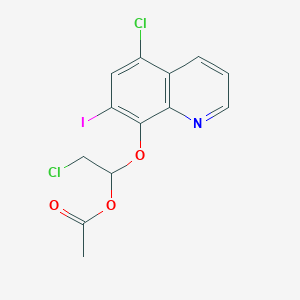

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)

![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)
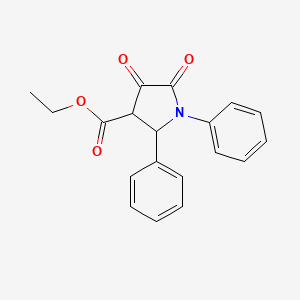
![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
